molecular formula C7H12O3 B1595813 Methyl 3-methyl-4-oxopentanoate CAS No. 25234-83-7

Methyl 3-methyl-4-oxopentanoate

Cat. No. B1595813
CAS RN: 25234-83-7
M. Wt: 144.17 g/mol
InChI Key: DPWCQWVJGUAQCY-UHFFFAOYSA-N
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Description

“Methyl 3-methyl-4-oxopentanoate” is a synthetic compound with the molecular formula C7H12O3 . It is also known by other names such as “Methyl 4-methyl-3-oxopentanoate”, “Isobutyrylacetic acid methyl ester”, “Iso-butyrylmethyl acetate”, and "Methyl 3-oxoisocaproate" .


Synthesis Analysis

“Methyl 3-methyl-4-oxopentanoate” is commonly used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and flavorings . It can also be used as a reagent in organic chemical reactions, especially in the formation of carbon-carbon bonds through malonate synthesis .


Molecular Structure Analysis

The molecular structure of “Methyl 3-methyl-4-oxopentanoate” can be represented by the InChI code: InChI=1S/C7H12O3/c1-5(6(2)8)4-7(9)10-3/h5H,4H2,1-3H3 . This structure

properties

IUPAC Name

methyl 3-methyl-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(6(2)8)4-7(9)10-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWCQWVJGUAQCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30948087
Record name Methyl 3-methyl-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30948087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methyl-4-oxopentanoate

CAS RN

25234-83-7
Record name Pentanoic acid, 3-methyl-4-oxo-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025234837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-methyl-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30948087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
Supriyadi, Suhardi, M Suzuki, K Yoshida… - Journal of Agricultural …, 2002 - ACS Publications
During the maturation of snake fruit (Salacca edulis Reinw) Pondoh, the contents of sucrose, glucose, fructose, and volatile compounds changed drastically. The glucose, fructose, and …
Number of citations: 64 pubs.acs.org
E Brenna, FG Gatti, D Monti, F Parmeggiani… - Journal of Molecular …, 2015 - Elsevier
A multistep stereoselective synthesis of each stereoisomer of Nicotiana tabacum lactone is reported. A two steps reduction of an α,β-unsaturated ketoester gives the corresponding key …
Number of citations: 37 www.sciencedirect.com
EJ Corey, LS Hegedus - Journal of the American Chemical …, 1969 - ACS Publications
RCO—Z+ C= C—C--> RC—C—C—C—(1) dicarbonyl structures by intermolecularcoupling is not possible using classical synthetic reactions, 1 and con-sequently indirect approaches …
Number of citations: 145 pubs.acs.org
WT Monte, MM Baizer, RD Little - The Journal of Organic …, 1983 - ACS Publications
Electrochemically generated superoxide ion was used as a base to deprotonate secondary nitroalkanes whose anions were then oxidized with molecularoxygen, thereby providing a …
Number of citations: 55 pubs.acs.org
T Ohno, H Aramaki, H Nakahiro, I Nishiguchi - Tetrahedron, 1996 - Elsevier
Electroreductive acylation of 3-aryl substituted α,β-unsaturated esters and nitriles in the presence of aliphatic carboxylic anhydrides using areactive metal anode (Mg, Al, Zn) in an …
Number of citations: 21 www.sciencedirect.com
M Perry, MWD Perry - 1985 - ora.ox.ac.uk
 This thesis describes investigations of reactions of hydrazones and their N-anions via the imino carbon atom; these reactions show umpolung reactivity. The conversion of the derived …
Number of citations: 2 ora.ox.ac.uk
JE Baldwin, RM Adlington, JC Bottaro, JN Kolhe… - Tetrahedron, 1986 - Elsevier
The lithium salts of aldehyde t -butylhydrazones react with electrophiles (aldehydes, ketones, alkyl halides, crotonates) to form C -trapped t -butylazo-compounds; tautomerisation and …
Number of citations: 55 www.sciencedirect.com
W Lin, RJ McGinness, EC Wilson, CK Zercher - Synthesis, 2007 - thieme-connect.com
The conversion of β-keto esters into β-methylated γ-keto esters can be achieved through treatment with zinc carbenoids derived from 1, 1-diiodoethane. The incorporation of a β-phenyl …
Number of citations: 18 www.thieme-connect.com

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